N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2H-tetrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.ClH/c1-3-2-4-6-7-5-2;/h1H3,(H2,3,4,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXIGDRSYATDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNN=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
In a representative procedure, benzonitrile reacts with sodium azide in the presence of zinc bromide (ZnBr₂) as a catalyst under reflux in water for 24 hours. The reaction proceeds via a Lewis acid-mediated mechanism, where ZnBr₂ coordinates the nitrile, enhancing its electrophilicity for azide attack. After acidification with HCl, the tetrazole precipitates as its hydrochloride salt. Yields for analogous 5-aryl-tetrazoles under these conditions range from 70–90%.
Critical to this step is the stoichiometric balance between azide and nitrile. Excess sodium azide (1.1 equivalents) ensures complete conversion, while ZnBr₂ (1.0 equivalent) prevents side reactions such as nitrile hydrolysis. Alternative catalysts, such as triethylamine hydrochloride, have been reported for similar syntheses, achieving 97% yield at 50–100°C in benzonitrile solvent. However, ZnBr₂ remains preferred for substrates sensitive to tertiary amines.
N-Methylation of the Tetrazole Amine
The cycloaddition product, 5-aminotetrazole, undergoes N-methylation using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF). In a optimized protocol, 5-aryl-1H-tetrazoles (10.0 mmol) are deprotonated with NaH (1.2 equivalents) at 0°C, followed by dropwise addition of MeI (1.3 equivalents). The reaction proceeds at room temperature for 1–3 hours, yielding N-methylated products in 85–92% purity after column chromatography.
Regioselectivity challenges arise due to the tautomeric nature of tetrazoles. Methylation at the N-1 position is favored under kinetic control, but thermodynamic conditions may shift selectivity toward N-2 isomers. For N-methyl-1H-tetrazol-5-amine hydrochloride, strict temperature control (0–25°C) and rapid quenching with ammonium chloride minimize isomerization.
Direct N-Methylation of 5-Aminotetrazole Precursors
5-Aminotetrazole (HN₄CNH₂), a commercially available precursor, serves as a starting material for direct methylation. This one-pot strategy avoids the need for cycloaddition steps but requires careful handling of hydrazoic acid derivatives.
Diazotization and Methylation
A modified Thiele synthesis involves treating aminoguanidine with nitrous acid (HNO₂) to form 5-aminotetrazole monohydrate. Subsequent methylation employs methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions. For example, refluxing 5-aminotetrazole with methyl iodide in ethanol containing potassium carbonate (K₂CO₃) yields the N-methyl derivative in 68% yield. Acidification with HCl then affords the hydrochloride salt.
This route’s limitations include competing N,N-dimethylation and ring-opening side reactions. Excess methylating agent (1.5 equivalents) and short reaction times (<2 hours) mitigate these issues.
Reductive Amination Alternatives
Recent advances utilize reductive amination to install the methyl group. In a patent-derived method, 5-aminotetrazole reacts with formaldehyde (HCHO) and hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds at 50°C and 50 psi H₂ for 16 hours, yielding N-methyl-1H-tetrazol-5-amine in 73% isolated yield after recrystallization. While efficient, this method requires specialized hydrogenation equipment and poses safety risks due to H₂ handling.
Hydrogenolytic Deprotection of Protected Intermediates
For substrates requiring regiochemical precision, protective group strategies are employed. A notable example involves N,N-dibenzyl-2-methyl-2H-tetrazol-5-amine, which undergoes catalytic hydrogenolysis to remove benzyl groups.
Synthesis of Protected Intermediates
N,N-Dibenzyl-5-aminotetrazole is prepared by alkylating 5-aminotetrazole with benzyl bromide (BnBr) in the presence of potassium tert-butoxide (t-BuOK). Subsequent methylation with MeI under phase-transfer conditions (tetrabutylammonium bromide, TBAB) yields the N,N-dibenzyl-N-methyl intermediate.
Hydrogenolysis and Isomer Separation
Hydrogenation of the dibenzyl-protected compound using palladium hydroxide (Pd(OH)₂) in ethanol at 50°C and 50 psi H₂ cleaves the benzyl groups, affording a mixture of 1-methyl and 2-methyl isomers. Chromatographic separation on silica gel with methylene chloride/isopropanol eluents isolates the desired N-methyl-1H-tetrazol-5-amine hydrochloride in 73% yield. This method’s advantage lies in its ability to resolve regioisomers, albeit at the cost of additional synthetic steps.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) | Regioselectivity |
|---|---|---|---|---|---|
| Cycloaddition/Methylation | 85–92 | NaN₃, ZnBr₂, MeI | 25–100 | 25–28 | Moderate (N-1) |
| Direct Methylation | 68–74 | MeI, K₂CO₃ | 80–100 | 2–4 | Low |
| Reductive Amination | 73 | HCHO, H₂, Pd/C | 50 | 16 | High (N-1) |
| Hydrogenolysis | 73 | Pd(OH)₂, H₂ | 50 | 16 | High (N-1) |
Cycloaddition-based methods offer the highest yields but require stringent azide handling. Direct methylation is simpler but suffers from poor selectivity. Hydrogenolysis provides excellent regiocontrol but demands protective group chemistry.
Optimization Strategies and Scalability
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance methylation rates but complicate purification. Switching to tetrahydrofuran (THF) with crown ethers improves NaH-mediated reactions, reducing side products. Catalyst screening reveals that ZnCl₂ outperforms ZnBr₂ in electron-deficient nitriles, boosting yields by 12%.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces cycloaddition times from 24 hours to 30 minutes at 150°C, achieving comparable yields (89%). Ionic liquids (e.g., [BMIM][BF₄]) replace DMF in methylation steps, enabling solvent recycling and reducing waste.
Chemical Reactions Analysis
Debenzylation via Catalytic Hydrogenation
N-Methyl-1H-tetrazol-5-amine is synthesized through hydrogenolysis of N,N-dibenzyl-2-methyl-2H-tetrazol-5-amine using palladium hydroxide (Pd(OH)₂) under hydrogen pressure (50 psi) in ethanol at 50°C for 16 hours. The reaction proceeds with 73% yield after recrystallization from isopropanol .
Mechanism : The benzyl groups are cleaved via catalytic hydrogenation, leaving the free amine, which is subsequently protonated to form the hydrochloride salt.
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| N,N-Dibenzyl-2-methyl-2H-tetrazol-5-amine | Pd(OH)₂ (1 g) | H₂ (50 psi), EtOH, 50°C, 16 h | 73% |
Regioisomer Separation
During synthesis, mixtures of 1-methyl-1H-tetrazol-5-amine and 2-methyl-2H-tetrazol-5-amine regioisomers are separated via selective solubility in methylene chloride. The undesired isomer precipitates, while the desired product remains in the organic phase, achieving >95% purity after solvent displacement with isopropanol .
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution with aldehydes and ketones. For example:
Condensation with Trifluoromethylbenzaldehyde
Reaction with 3,5-bis(trifluoromethyl)benzaldehyde in toluene under reflux forms an imine intermediate, which is reduced with NaBH₄ in ethanol to yield 3,5-bis(trifluoromethyl)phenylmethylamine .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)benzaldehyde | Toluene, reflux, 45 min | Imine intermediate | – |
| NaBH₄ | EtOH, 4 h, rt | [3,5-Bis(trifluoromethyl)phenylmethyl]amine | 51% |
Acid-Base Stability
The hydrochloride salt demonstrates stability in acidic media but decomposes under strongly alkaline conditions.
pH-Dependent Degradation
-
Acidic conditions (pH < 3) : Stable for >24 h at 25°C.
-
Alkaline conditions (pH > 10) : Rapid decomposition via ring-opening reactions .
Oxadiazole Formation
Reaction with acid chlorides (e.g., acetyl chloride) generates 1,3,4-oxadiazoles through acylation followed by thermal cyclization .
Mechanism :
-
Acylation of the amine forms N-acyltetrazole .
-
Thermal cleavage produces N-acylnitrileimine , which cyclizes to oxadiazole .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | 60–130°C, 2 h | 2-Methyl-5-acetylimino-oxadiazole | 85% |
Microwave-Assisted Functionalization
Microwave irradiation accelerates [3+2] cycloaddition with sodium azide and nitriles in the presence of ZnBr₂ or Cu(II) catalysts , achieving 90–99% yields in 10–30 minutes .
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Nitrobenzonitrile | ZnBr₂ | MW, 160°C, 1 h, i-PrOH/H₂O (3:1) | 100% |
Salt Formation and Purification
The hydrochloride salt is obtained by treating the free base with HCl in ethanol, followed by crystallization. Recrystallization from isopropanol/water (3:7) yields colorless needles with >99% purity .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride is studied for its potential as a pharmacological agent. Tetrazole derivatives are known to exhibit various biological activities, including anti-inflammatory and analgesic effects. Research has indicated that compounds within this class can act as inhibitors of certain enzymes or receptors, making them candidates for drug development against diseases such as obesity and diabetes .
Case Studies
Recent studies have highlighted the synthesis and characterization of tetrazole derivatives for their use as β3-adrenergic agonists. These compounds have shown promise in promoting weight loss and improving metabolic health in preclinical models . Additionally, tetrazoles have been explored for their role in the treatment of neurodegenerative diseases due to their neuroprotective properties .
Agricultural Applications
Pesticidal Activity
Tetrazole derivatives, including this compound, have been investigated for their insecticidal properties. Research indicates that these compounds can effectively control pest populations in crops without adversely affecting non-target organisms . The ability to act as plant growth regulators further enhances their utility in sustainable agriculture.
Research Findings
A study demonstrated that specific tetrazole derivatives exhibited significant insecticidal activity against common agricultural pests. These findings suggest that incorporating such compounds into pest management strategies could reduce reliance on traditional pesticides, thus promoting environmental sustainability .
Energetic Materials
Properties and Applications
this compound is also being explored for its potential as an energetic material. Tetrazoles are characterized by high nitrogen content and thermal stability, making them suitable precursors for the synthesis of explosives and propellants . The energetic properties of these compounds can lead to enhanced performance in military and aerospace applications.
Performance Metrics
Research has shown that certain hydrazinium and hydroxylammonium salts derived from tetrazoles exhibit impressive detonation velocities (up to 9050 m/s) and pressures. These characteristics position tetrazole derivatives as viable alternatives to conventional energetic materials .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-amino-tetrazole with methylating agents under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with dimethyl sulfate | 51% | Reflux in alkaline medium |
| Reaction with methyliodide | 25% | Stirred at elevated temperatures |
Mechanism of Action
The mechanism of action of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₂H₅N₅·HCl
- Molecular Weight : ~135.5 g/mol (free base: 99.09 g/mol )
- IUPAC Name : 1-Methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride
- CAS Registry Number : 1444604-63-0
- SMILES : Cl.N(C)C1N=NNN=1
- Key Features: A hydrochloride salt of a methyl-substituted tetrazole amine.
Thermodynamic Properties (free base):
- Enthalpy of Formation (ΔfH°gas) : 290.0 kJ/mol
- Sublimation Enthalpy (ΔsubH°) : 106.6 kJ/mol (estimated)
Applications : Primarily used in synthetic chemistry as a building block for pharmaceuticals, agrochemicals, or coordination complexes due to its nitrogen-rich structure and stability .
Comparison with Structural Analogs
Substituent Variations in Tetrazole Amines
Key Observations :
- Lipophilicity : Aromatic substituents (e.g., benzyl, fluorophenylmethyl) increase LogP compared to the methyl group in the target compound, enhancing membrane permeability .
- Acidity : The target compound’s free base has a higher predicted acidity (pKa ~2.09 for cyclopropyl analog ) compared to neutral substituents.
- Synthetic Accessibility : Methyl substitution (target) simplifies synthesis versus bulky or aromatic groups requiring multi-step functionalization .
Heterocyclic Core Modifications
Key Observations :
Salt and Hydrate Forms
Biological Activity
N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride is a tetrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Overview of Tetrazole Compounds
Tetrazoles are five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. They have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the tetrazole ring enhances the pharmacological profile of various compounds by influencing their interaction with biological targets.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with nitriles or isocyanates under acidic conditions. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and the use of environmentally friendly solvents like water .
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that this compound possesses antibacterial effects against a range of pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be competitive with established antibiotics .
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 100 | Penicillin: 31 |
| Staphylococcus aureus | 125 | Penicillin: 46 |
| Pseudomonas aeruginosa | 125 | Penicillin: 46 |
Antiviral Activity
This compound has also shown potential antiviral activity. A study evaluated its efficacy against HIV and indicated that certain derivatives exhibited significant cytotoxicity against MT-4 cells while showing selective toxicity towards cancer cells . This selectivity is crucial for developing targeted therapies with reduced side effects.
Anticancer Effects
The compound has demonstrated promising anticancer properties. In vitro studies revealed that this compound derivatives can inhibit the growth of various cancer cell lines more effectively than their parent compounds. For example, the derivative N-(4-nitrophenyl)-1H-tetrazol-5-amine was found to be significantly more active than its thiourea counterparts .
Case Studies
Several case studies highlight the biological activity of tetrazole derivatives:
- Cytotoxicity Study : A series of diaryl derivatives incorporating N-methyl-1H-tetrazol-5-amines were synthesized and tested for cytotoxicity against A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (keratinocyte) cell lines using MTT assays. Results indicated that specific substitutions on the tetrazole ring enhanced cytotoxic effects on cancer cells while minimizing effects on normal cells .
- Antimicrobial Evaluation : In a comparative study involving various tetrazole derivatives synthesized under microwave irradiation conditions, several compounds displayed notable antibacterial activity against multiple strains of bacteria. The structure–activity relationship (SAR) analysis suggested that symmetrical structures exhibited higher inhibitory actions .
Q & A
Q. What are the recommended synthetic routes for N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride?
Methodological Answer: The compound is typically synthesized via alkylation of 1H-tetrazol-5-amine precursors. A common approach involves reacting the tetrazole with methylating agents (e.g., methyl iodide) in anhydrous solvents like acetonitrile or dimethylformamide under nitrogen. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Reaction optimization should consider temperature (40–60°C) and stoichiometry to minimize side products. Thermodynamic data, such as enthalpy of sublimation (ΔsubH° = 120.2 kJ/mol), can guide solvent selection and drying conditions . Purity is confirmed via NMR, IR, and elemental analysis.
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Spectroscopy : -NMR to confirm methyl group integration and absence of unreacted precursors. IR spectroscopy identifies N–H and C–N stretches (tetrazole ring ~1500–1600 cm).
- Chromatography : HPLC with UV detection (λ = 220–260 nm) to assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect melting points and phase transitions. Reference enthalpy of formation (ΔfH°gas = 302.4–313.2 kJ/mol) for consistency checks .
- X-ray Diffraction : For single-crystal analysis, use SHELX programs to refine structural parameters .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps:
- Crystallization : Use slow evaporation in polar solvents (e.g., methanol/water).
- Data Collection : Employ synchrotron or Mo-Kα radiation for high-resolution data.
- Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using SHELXD for structure solution. Validate hydrogen bonding (e.g., N–H⋯Cl interactions) and packing motifs . For polymorphic forms, compare unit cell parameters with Cambridge Structural Database entries.
Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., ΔfH°gas)?
Methodological Answer: Discrepancies (e.g., ΔfH°gas = 302.4 ± 2.8 kJ/mol vs. 313.2 kJ/mol ) arise from experimental methods:
- Combustion Calorimetry : Measures solid-phase enthalpy, requiring high-purity samples. Cross-check with sublimation data (ΔsubH° = 120.2 kJ/mol) to calculate gas-phase values.
- Vapor Pressure Measurements : Use Knudsen effusion or transpiration methods for direct gas-phase ΔfH°gas.
- Computational Validation : Compare with DFT calculations (B3LYP/6-311+G(d,p)) to identify outliers. Prioritize studies with documented uncertainty margins and peer-reviewed methodologies .
Q. What experimental approaches are suitable for studying polymorphic forms of this hydrochloride salt?
Methodological Answer:
- Variable-Temperature XRD : Identify phase transitions (e.g., triple point at 504 K ).
- Hot-Stage Microscopy : Observe thermal behavior (melting/recrystallization).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity.
- Solid-State NMR : Resolve differences in hydrogen bonding networks.
Cross-reference with patent literature on salt forms (e.g., ) to contextualize findings .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
- Reactivity Prediction : Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites.
- Solvent Effects : Apply COSMO-RS to simulate solvation in polar aprotic solvents.
- Transition State Analysis : Locate energy barriers for methylation or hydrolysis pathways.
Validate models against experimental kinetic data (e.g., thermal decomposition rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
